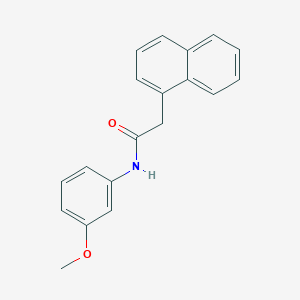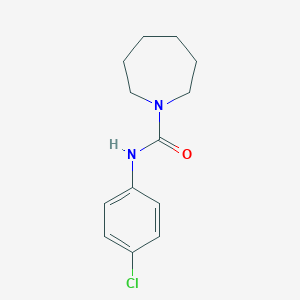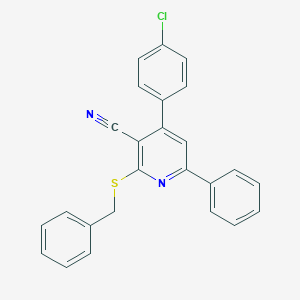![molecular formula C29H32N2O3 B377522 N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B377522.png)
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including aniline, cyclohexyl, and methoxyphenyl moieties, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Cyclohexylation: The addition of the cyclohexyl group via Friedel-Crafts alkylation.
Methoxyphenylation: The incorporation of the methoxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized compounds, which can be further utilized in different applications.
科学研究应用
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide: shares similarities with other benzamide derivatives and aniline-containing compounds.
N-(4-methoxyphenyl)benzamide: Lacks the cyclohexyl and dimethylanilino groups, resulting in different chemical properties.
N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}benzamide: Similar structure but without the methoxyphenyl group.
Uniqueness
The presence of both the cyclohexyl and methoxyphenyl groups in this compound imparts unique chemical properties, making it distinct from other related compounds
属性
分子式 |
C29H32N2O3 |
|---|---|
分子量 |
456.6g/mol |
IUPAC 名称 |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H32N2O3/c1-21-11-10-12-22(2)26(21)30-28(33)29(19-8-5-9-20-29)31(24-15-17-25(34-3)18-16-24)27(32)23-13-6-4-7-14-23/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,30,33) |
InChI 键 |
XQVRXKGSINQHJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl {[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B377450.png)

![N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B377454.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B377456.png)
![2-Amino-4-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B377458.png)
![N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B377459.png)
![N-(2-methyl-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B377461.png)
![Ethyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B377462.png)
![N-[1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B377463.png)
![N-{1-[(2-cyclohexylidenehydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B377464.png)
